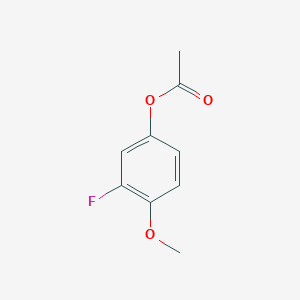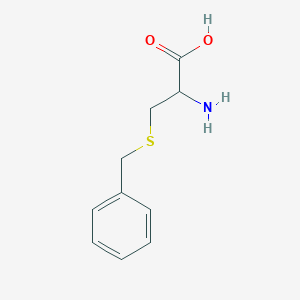
2,3-Difluorobenzotrichloride, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluorobenzotrichloride, 98%, is a chemical compound that has been studied for its potential applications in a variety of scientific research experiments. It is a highly reactive compound, and is mainly used as a reagent in organic synthesis. This compound has been studied for its potential applications in medicine, biochemistry, and pharmacology.
科学研究应用
2,3-Difluorobenzotrichloride, 98%, has been studied for its potential applications in a variety of scientific research experiments. It has been used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. Additionally, it has been used as a catalyst in the synthesis of various compounds, and has been studied for its potential applications in the synthesis of polymers and nanomaterials. Furthermore, this compound has been studied for its potential applications in medicine, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2,3-difluorobenzotrichloride, 98%, is not well understood. However, it is believed that the compound acts as a Lewis acid, and can form complexes with other molecules. This can lead to a variety of different chemical reactions, depending on the nature of the molecules that the compound is reacting with. Additionally, the compound can act as a catalyst in certain reactions, and can facilitate the formation of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-difluorobenzotrichloride, 98%, are not well understood. However, it is believed that the compound may have a variety of effects on the body. It has been shown to be toxic to some organisms, and has been linked to a variety of adverse health effects. Additionally, the compound has been linked to the production of free radicals, which can cause oxidative damage to cells. Furthermore, the compound has been linked to the production of reactive oxygen species, which can cause a variety of different health effects.
实验室实验的优点和局限性
The advantages of using 2,3-difluorobenzotrichloride, 98%, in lab experiments are numerous. Firstly, the compound is highly reactive, and can be used to catalyze a variety of different reactions. Additionally, the compound is relatively inexpensive, and is widely available. Furthermore, the compound is relatively safe to use, and can be handled without the need for special safety precautions.
The limitations of using 2,3-difluorobenzotrichloride, 98%, in lab experiments are also numerous. Firstly, the compound is highly reactive, and can cause a variety of unwanted side reactions. Additionally, the compound is toxic, and can cause adverse health effects if it is not handled properly. Furthermore, the compound can be corrosive, and can cause damage to lab equipment if it is not handled properly.
未来方向
The potential future directions of research involving 2,3-difluorobenzotrichloride, 98%, are numerous. Firstly, the compound could be further studied for its potential applications in organic synthesis. Additionally, the compound could be studied for its potential applications in medicine, biochemistry, and pharmacology. Furthermore, the compound could be studied for its potential applications in the synthesis of polymers and nanomaterials. Additionally, the compound could be studied for its potential toxicity, and its potential effects on human health. Finally, the compound could be studied for its potential applications in environmental remediation.
合成方法
2,3-Difluorobenzotrichloride, 98%, is synthesized via a two-step reaction involving the reaction of 2,3-difluorobenzotrifluoride and anhydrous hydrogen chloride. In the first step, the 2,3-difluorobenzotrifluoride is heated in an inert atmosphere to a temperature of around 100°C. This causes the molecule to react with the anhydrous hydrogen chloride, forming the desired 2,3-difluorobenzotrichloride. The reaction is highly exothermic, and the reaction is typically complete within one hour.
属性
IUPAC Name |
1,2-difluoro-3-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFVPDKMWYXGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorobenzotrichloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)








![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)
![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)


